Solubility Differential: cis,trans-Muconic Acid Exhibits 5× Higher Solubility than cis,cis-Muconic Acid Under Acidic Conditions
cis,cis-Muconic acid (ccMA) readily isomerizes to cis,trans-muconic acid (ctMA) under ambient or acidic conditions, a transformation that can occur within minutes and is easily missed due to similar chromatographic retention times [1]. The practical consequence is that ctMA is five times more soluble at room temperature under acidic conditions than ccMA [1]. This stark difference demands rigorous isomer quantification and pH control during any solubility-dependent unit operation.
| Evidence Dimension | Solubility under acidic conditions at room temperature |
|---|---|
| Target Compound Data | cis,cis-Muconic acid solubility: 1× (baseline) |
| Comparator Or Baseline | cis,trans-Muconic acid solubility: 5× relative to ccMA |
| Quantified Difference | 5-fold higher solubility for cis,trans isomer |
| Conditions | Room temperature, acidic conditions; isomerization occurs within minutes under ambient or acidic conditions |
Why This Matters
Procurement and process development must account for rapid isomerization; apparent solubility of ccMA is highly dependent on pH and exposure time, directly impacting crystallization, extraction, and reaction yields.
- [1] Matthiesen JE, Suástegui M, Wu Y, et al. Comments on "Thermodynamics of cis,cis-muconic acid solubility in various polar solvents at low temperature range". J Mol Liq. 2016;224:420-422. View Source
